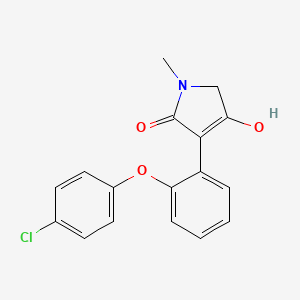

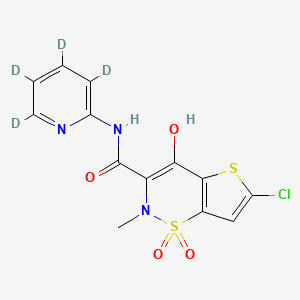

Lornoxicam-d4

Übersicht

Beschreibung

Lornoxicam-d4 is an internal standard used for the quantification of lornoxicam . It’s a COX inhibitor and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties . It inhibits the production of thromboxane B2 from arachidonic acid in HEL human erythroleukemic cells, which endogenously express COX-1 . It also inhibits LPS-induced formation of prostaglandin F1α from arachidonic acid in Mono-Mac-6 cells, which endogenously express COX-2 .

Synthesis Analysis

The synthesis process of raw lornoxicam involves the preparation of two polymorphs through a recrystallization procedure .Molecular Structure Analysis

The molecular formula of this compound is C13H6ClD4N3O4S2 . The formal name is 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-d4-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide .Chemical Reactions Analysis

This compound was exposed to thermal, photolytic, hydrolytic, and oxidative stress, and the stressed samples were analyzed . The peak homogeneity data for this compound in the chromatograms from the stressed samples demonstrated the specificity of the method for analysis of this compound in the presence of the degradation products .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 375.8 g/mol . The solubility of the hot melt extruded this compound was improved and found to be in the range 35–86 μg/ml .Wissenschaftliche Forschungsanwendungen

Topical Delivery : Lornoxicam has been formulated into a niosomal gel for topical application, showing enhanced anti-inflammatory activity and significant improvement in skin permeation and deposition over plain lornoxicam gel (Kumbhar, Wavikar, & Vavia, 2013).

Transdermal Delivery : Research on bilosomes, nanovesicular carriers, for transdermal delivery of lornoxicam has shown improved anti-inflammatory and antinociceptive activities and enhanced in vivo permeation (Ahmed, Kassem, & Sayed, 2020).

Pharmacological Properties : Lornoxicam's potent anti-inflammatory and analgesic effects, inhibition of polymorphonuclear leukocyte migration, and stimulation of proteoglycan synthesis in cartilage have been noted (Pruss et al., 1990).

Therapeutic Potential : Its effectiveness in relieving postoperative pain, osteoarthritis, rheumatoid arthritis, and other painful conditions has been established, with a tolerability profile characteristic of an NSAID (Balfour, Fitton, & Barradell, 1996).

Spectrophotometric Estimation : A study on hydrotropic solubilization for spectrophotometric estimation of lornoxicam in tablets has been conducted, offering a new, accurate, and cost-effective method for routine analysis (Abraham et al., 2014).

Cerebral Pain-Processing Modulation : Lornoxicam has been shown to modulate cerebral pain processing, significantly reducing pain sensation and suppressing pain-induced brain activation in several regions (Lorenz et al., 2008).

Haemodynamic Responses : A study on the effects of lornoxicam on haemodynamic responses during laryngoscopy and tracheal intubation in the elderly showed that preoperative administration of Lornoxicam attenuates these responses (Riad & Moussa, 2008).

Liquid Crystalline Gel : A liquid crystalline gel containing a lornoxicam/cyclodextrin complex has been developed, showing superior anti-inflammatory activity when applied topically (Ammar et al., 2012).

Inhibition of Cyclooxygenase and Nitric Oxide Synthase : Lornoxicam inhibits cyclooxygenase-1/-2, inducible nitric oxide synthase, and the formation of interleukin-6 in vitro, supporting its marked anti-inflammatory and analgesic activities found in animal models and clinical studies (Berg et al., 1999).

Pain Control after Dental Surgery : Lornoxicam's efficacy in pain control after dental surgery, showing comparable or superior results to morphine, has been demonstrated (Nørholt et al., 1996).

Wirkmechanismus

Target of Action

Lornoxicam-d4, like its parent compound Lornoxicam, primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

This compound exerts its anti-inflammatory and analgesic activity through the inhibition of both COX-1 and COX-2 . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes . This disruption leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Lornoxicam. Lornoxicam has a relatively short plasma half-life (3 to 5 hours) and is eliminated following biotransformation to 5′-hydroxy-lornoxicam . Glucoroconjugated metabolites of Lornoxicam are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by this compound results in a reduction of inflammation, pain, fever, and swelling . This makes this compound effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute sciatica, and low back pain .

Safety and Hazards

Zukünftige Richtungen

Considering that the metabolism of Lornoxicam-d4 is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of this compound . Through the results of this study, individualized and effective this compound therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .

Biochemische Analyse

Biochemical Properties

Lornoxicam-d4, like other NSAIDs, inhibits the synthesis of prostaglandins and thromboxane by inhibiting cyclooxygenase enzymes . This inhibition plays a crucial role in its biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins .

Cellular Effects

This compound has significant effects on various types of cells. It inhibits the production of prostaglandins, which are messenger molecules in the process of inflammation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of prostaglandin and thromboxane synthesis . This inhibition can result in changes in gene expression and cellular responses to inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is well explained by the one-compartment basic model with first-order absorption/elimination and lag-time reflected in the absorption phase .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. Its analgesic potency in animal pain models exceeds that of tenoxicam and piroxicam by approximately 12 and 13 fold respectively .

Metabolic Pathways

This compound is mainly metabolized by the CYP2C9 enzyme in the liver to produce hydroxylated metabolites . This metabolism involves interactions with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. Creatinine clearance (CrCl), a general indicator of renal function, was positively correlated with the clearance of this compound .

Eigenschaften

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857942 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216527-48-8 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

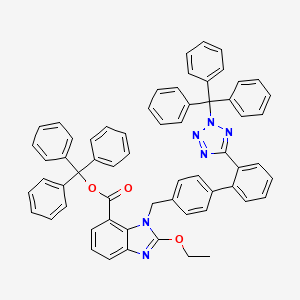

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)